molecular formula C11H16O2 B3193282 2-Furancarboxaldehyde, 5-hexyl- CAS No. 7011-80-5

2-Furancarboxaldehyde, 5-hexyl-

Cat. No.: B3193282
CAS No.: 7011-80-5
M. Wt: 180.24 g/mol
InChI Key: GYBXXHLEUXECOB-UHFFFAOYSA-N
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Description

2-Furancarboxaldehyde, 5-hexyl- is an organic compound with the molecular formula C11H16O2 and a molar mass of 180.24 g/mol It is a derivative of furfural, featuring a furan ring substituted with a hexyl group at the 5-position and an aldehyde group at the 2-position

Scientific Research Applications

2-Furancarboxaldehyde, 5-hexyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of polymers and resins, where its furan ring structure contributes to the material’s thermal stability and mechanical properties.

Preparation Methods

The synthesis of 2-Furancarboxaldehyde, 5-hexyl- can be achieved through several routes. One common method involves the reaction of furfural with hexylmagnesium bromide, followed by oxidation to introduce the aldehyde group at the 2-position. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the Grignard reagent.

Industrial production methods for this compound may involve the catalytic hydrogenation of furfural derivatives, followed by selective oxidation. These processes are designed to be efficient and scalable, allowing for the production of large quantities of the compound for various applications.

Chemical Reactions Analysis

2-Furancarboxaldehyde, 5-hexyl- undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the hexyl group can be replaced with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 2-Furancarboxaldehyde, 5-hexyl- exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific targets involved.

In biological systems, the compound may undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

2-Furancarboxaldehyde, 5-hexyl- can be compared with other similar compounds, such as:

    Furfural (Furan-2-carbaldehyde): A simpler aldehyde with a furan ring and an aldehyde group at the 2-position. It is widely used in the production of resins and as a solvent.

    5-Hydroxymethylfurfural: A derivative of furfural with a hydroxymethyl group at the 5-position. It is a key intermediate in the production of bio-based chemicals and materials.

    2,5-Furandicarboxaldehyde: A compound with two aldehyde groups at the 2 and 5 positions of the furan ring.

The uniqueness of 2-Furancarboxaldehyde, 5-hexyl- lies in its hexyl substitution, which imparts distinct chemical and physical properties compared to its simpler counterparts

Properties

IUPAC Name

5-hexylfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-3-4-5-6-10-7-8-11(9-12)13-10/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBXXHLEUXECOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the method of Molander, et. al. (J. Org. Chem. 2009, 74, 3636), a suspension of 5-bromo-2-formylfuran (695 mg, 3.97 mmol), hexylboronic acid (775 mg, 5.96 mmol), potassium carbonate (1.65 g, 11.91 mmol), palladium(II) acetate (18 mg, 0.079 mmol) and RuPhos (74 mg, 0.16 mmol) in 9:1 toluene/water (22 mL) in a pressure-relief vial under argon was heated in a 120° C. bath for 18 h. After cooling to room temperature, the tion mixture was diluted with water (25 mL) and organics extracted with ether (3×50 mL), dried with magnesium sulfate, filtered, and concentrated. The crude product was purified by chromatography on silica gel (10% ethyl acetate in hexanes) to give 5-hexyl-2-formylfuran (665 mg, 93%) as a clear oil. Used without further characterization.
Quantity
695 mg
Type
reactant
Reaction Step One
Quantity
775 mg
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step One
Quantity
74 mg
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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